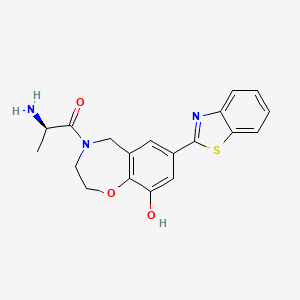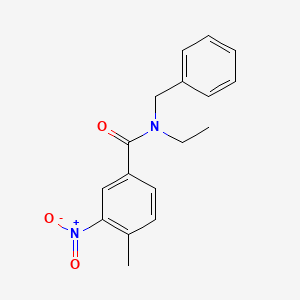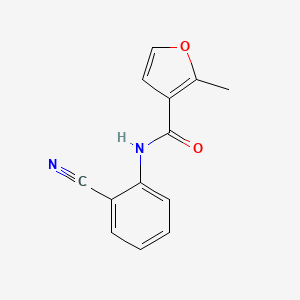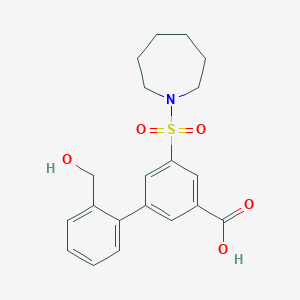
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB is a benzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to tumors. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
实验室实验的优点和局限性
One of the advantages of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is its potent anticancer activity. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another advantage of this compound is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. However, this compound has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
未来方向
For 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in combination with other anticancer agents. This compound also has potential for use in other therapeutic applications, such as anti-inflammatory and anti-angiogenic agents. Further studies are needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound has some advantages and limitations for lab experiments, and its future directions include further optimization of its synthesis method and exploration of its potential use in other therapeutic applications.
合成方法
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a base, followed by the reaction with benzoyl chloride in the presence of a base. Another method involves the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent, followed by the reaction with benzoyl chloride in the presence of a base. The synthesis of this compound is a complex process that requires careful monitoring and optimization of reaction conditions to obtain a high yield of the desired product.
科学研究应用
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
属性
IUPAC Name |
2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-7-6-11(17)8-13(12)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWQQYLFBKYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)

![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)

![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)

